molecular formula C12H24O2 B8712172 tert-Butyl 2-ethylhexanoate CAS No. 71648-27-6

tert-Butyl 2-ethylhexanoate

Cat. No.: B8712172
CAS No.: 71648-27-6
M. Wt: 200.32 g/mol
InChI Key: UWNNZXDNLPNGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance and Multifaceted Roles in Contemporary Polymer Science and Industrial Processes

The industrial and scientific importance of tert-butyl 2-ethylhexanoate (B8288628) stems from its versatile function as a polymerization initiator across various sectors, including plastics, resins, and adhesives manufacturing. researchandmarkets.comontosight.ai It is particularly valued for its efficacy as a medium-temperature initiator for the polymerization of vinyl monomers. chemicalbook.com

In the realm of polyolefin production, it is a key initiator for the high-pressure polymerization of ethylene (B1197577), suitable for both autoclave and tubular reactor processes. qfperoxide.comperodox.com It is often used in conjunction with other peroxides to achieve staged initiation and precise control over the polymerization of monomers like ethylene, styrene (B11656), and acrylates. perodox.comsuzehg.com The compound's ability to generate free radicals at temperatures between 50-120°C allows for faster polymerization compared to some other initiators, which can enhance reactor productivity. perodox.com

Another significant application is in the curing of unsaturated polyester (B1180765) resins, particularly for Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) in hot press molding processes at temperatures ranging from 120-160°C. perodox.comsuzehg.com When used with cobalt accelerators, it can significantly reduce gel time in the production of fiber-reinforced composites. perodox.com Furthermore, its decomposition yields benzene-free radicals, which is advantageous for producing high-purity polymers, such as those required for food-grade polyethylene (B3416737) packaging and medical acrylic resins, where resin discoloration is a concern. perodox.com It is also an important initiator for ethylene vinyl acetate (B1210297) (EVA) copolymers and can be used for air-dry paints. qfperoxide.comsuzehg.com

Table 1: Industrial Applications of tert-Butyl 2-ethylhexanoate

Application AreaSpecific UseTypical Temperature RangeNotes
Polymerization Initiator for ethylene polymerization (LDPE)80-150°CSuitable for high-pressure kettle and tube processes. qfperoxide.comsuzehg.com Often used with other peroxides. perodox.com
Initiator for acrylates and methacrylates80-150°CUsed in the synthesis of polymers like PMMA. perodox.commade-in-china.com
Initiator for styrene polymerizationNot specifiedMore active than benzoyl peroxide (BPO). qfperoxide.comsuzehg.com
Initiator for vinyl acetate (EVA) copolymersNot specifiedAn important initiator for this class of copolymers. qfperoxide.comsuzehg.com
Resin Curing High-temperature curing agent for unsaturated polyesters120-160°CPreferred for hot press molding (DMC, BMC). perodox.comsuzehg.com Can be used with cobalt promoters. suzehg.com
Coatings Curing of coatings and adhesives60°CUsed for air-dry paint and winding molding processes. ontosight.aisuzehg.com

Contemporary Academic Research Trajectories and Definitive Scope of Investigation

Current academic research on this compound is largely concentrated on understanding its synthesis, thermal behavior, and reaction kinetics to ensure process safety and efficiency. doi.org

One major area of investigation is its synthesis via the Schotten-Baumann procedure, which involves the biphasic reaction between an acid chloride (like 2-ethylhexanoyl chloride) and an alkyl hydroperoxide (tert-butyl hydroperoxide) under alkaline conditions. tue.nlrsc.org Kinetic studies, some performed in capillary microreactors, have explored the influence of parameters such as the type of base (NaOH vs. KOH), reactant concentrations, temperature, and the use of phase-transfer catalysts on the reaction rate and selectivity. tue.nlrsc.orgscispace.com These studies aim to intensify the reaction by applying higher temperatures and improving interphase contact, while managing the competing reaction of acid chloride hydrolysis. tue.nlscispace.com

A second significant research trajectory involves the detailed evaluation of its thermal stability and decomposition hazards. doi.orgresearchgate.net As an organic peroxide, it is thermally unstable and can undergo exothermic self-accelerating decomposition. arkema.com Researchers employ advanced calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to determine key safety parameters. doi.org Studies have investigated its pyrolysis characteristics, thermal runaway behavior, and decomposition kinetics using various models to calculate apparent activation energy (Ea). doi.orgresearchgate.net Research has also been conducted on the thermal properties of its mixtures with other peroxides, like tert-butyl peroxybenzoate, to provide a framework for evaluating thermal risks during transport, storage, and handling. doi.org

Table 2: Physicochemical and Half-Life Data for this compound

PropertyValue
Chemical Formula C₁₂H₂₄O₃ ontosight.ai
Molecular Weight 216.32 g/mol pinpools.com
Appearance Colorless to pale yellow liquid perodox.comsuzehg.com
Density 0.89 - 0.9 g/cm³ perodox.compinpools.com
Flash Point 78 - 85°C perodox.compinpools.com
Melting Point < -66.2 °C pinpools.com
Water Solubility 46.3 mg/L at 20°C chemicalbook.com
10-hour Half-Life Temperature 72°C qfperoxide.com
1-hour Half-Life Temperature 91°C qfperoxide.com
1-minute Half-Life Temperature 113°C qfperoxide.com
Self-Accelerating Decomposition Temp. (SADT) 35°C perodox.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71648-27-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

tert-butyl 2-ethylhexanoate

InChI

InChI=1S/C12H24O2/c1-6-8-9-10(7-2)11(13)14-12(3,4)5/h10H,6-9H2,1-5H3

InChI Key

UWNNZXDNLPNGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of Tert Butyl 2 Ethylhexanoate

Established Synthetic Pathways: The Schotten–Baumann Peroxyesterification Approach

The industrial production of tert-butyl 2-ethylhexanoate (B8288628) relies on the Schotten-Baumann procedure, which facilitates the reaction between an acyl chloride and an alkyl hydroperoxide in the presence of a strong base under alkaline conditions. rsc.orgscispace.com This method is conducted in a two-phase system, with the reactants and products distributed between an aqueous and an organic phase. tue.nlrsc.org

Mechanistic Elucidation of Initial Deprotonation and Subsequent Esterification Steps

The synthesis commences with the deprotonation of tert-butyl hydroperoxide (TBHP) by a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in the aqueous phase. tue.nlscispace.com This initial step is a homogeneous and slightly exothermic reaction that generates the alkali salt of TBHP, a more potent nucleophile. tue.nlrsc.org The equilibrium of this reaction is shifted towards the deprotonated form due to the acidity of TBHP and the use of excess base. tue.nlscispace.com

Investigation of Competing Side Reactions: Hydrolysis Mechanisms of Acyl Chlorides

A significant competing reaction in the Schotten-Baumann synthesis of tert-butyl 2-ethylhexanoate is the hydrolysis of the acyl chloride, 2-ethylhexanoyl chloride. tue.nlrsc.org This side reaction produces 2-ethylhexanoic acid and hydrochloric acid (HCl), which are then neutralized by the base present in the system. tue.nlrsc.org The hydrolysis mechanism is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. This process is influenced by factors such as the concentration of the acyl chloride and water. smolecule.com The reaction is highly exothermic and can be vigorous. basf.com

Kinetic Studies of this compound Synthesis

The rate of this compound synthesis is influenced by several key parameters, including the interfacial area between the aqueous and organic phases, temperature, and the choice of base. tue.nlrsc.org Catalysts can also be employed to significantly enhance the reaction rate. tue.nlrsc.org

Influence of Interfacial Area, Temperature, and Base Selection on Peroxyesterification Reaction Rate

ParameterEffect on Peroxyesterification RateEffect on Hydrolysis RateImpact on Selectivity
Interfacial Area IncreasesNo significant changeIncreases towards peroxyester
Temperature IncreasesIncreasesNo significant change (both rates increase similarly)
Base Selection (KOH vs. NaOH) Faster with KOHNo significant changeIncreases towards peroxyester with KOH

Interfacial Area: Increasing the liquid-liquid interfacial area accelerates the peroxyesterification reaction. tue.nlrsc.org This is because the reaction occurs at the interface between the two phases. However, a larger interfacial area does not significantly affect the rate of the competing hydrolysis reaction. tue.nlrsc.org Consequently, increasing the interfacial area enhances the selectivity towards the desired this compound product. tue.nlrsc.org

Base Selection: The choice of base plays a crucial role in the reaction kinetics. Using potassium hydroxide (KOH) results in a much faster peroxyesterification rate compared to sodium hydroxide (NaOH), while the rate of hydrolysis remains largely unchanged. tue.nlrsc.org For instance, at a residence time of 750 seconds, the yield of this compound was found to be 30% with KOH compared to only 10% with NaOH. rsc.org This increased reaction rate with KOH leads to a higher selectivity for the desired peroxyester. tue.nlrsc.org

Catalytic Enhancements in Synthesis: Role of Phase-Transfer Catalysis and Catalyst Structure-Activity Relationships

The use of phase-transfer catalysts (PTCs) can dramatically enhance the rate of peroxyesterification without affecting the rate of the competing hydrolysis reaction. tue.nlrsc.org This leads to a significant improvement in the selectivity towards this compound. tue.nlrsc.org

Role of Phase-Transfer Catalysis: PTCs facilitate the transfer of the deprotonated tert-butyl hydroperoxide from the aqueous phase to the organic phase, where it can react with the 2-ethylhexanoyl chloride. tue.nl This circumvents the limitation of the reaction being confined to the interfacial area. The rate of the catalyzed reaction is proportional to the amount of PTC used. tue.nlrsc.org

Catalyst Structure-Activity Relationships: Studies have shown that the structure of the PTC plays a significant role in its effectiveness. Quaternary ammonium (B1175870) salts with longer alkyl chains have demonstrated the best performance, leading to a peroxyesterification rate that can be up to 25 times faster than the uncatalyzed reaction. tue.nlrsc.orgjchemlett.com This suggests that the lipophilicity of the catalyst is a key factor in its ability to transport the nucleophile across the phase boundary. The increased reaction speed due to the PTC can also lead to a situation where the reaction rate increases with the slug velocity in a microreactor, as the reactants in the thin liquid film surrounding the droplets can become depleted at low velocities. tue.nlscispace.com

Process Optimization and Novel Synthesis Technologies for this compound Production

Efforts to optimize the production of this compound focus on improving safety, efficiency, and economy. A key development in this area is the shift from traditional fed-batch processes to continuous flow synthesis. tue.nl

Process Optimization: In the conventional fed-batch process, the reactor is pre-charged with water, tert-butyl hydroperoxide, and the base, followed by the careful addition of 2-ethylhexanoyl chloride to control the reaction temperature. rsc.orgscispace.com Optimization of this process involves careful control of parameters like temperature, feeding rate, and reactant concentrations to maximize yield and minimize side reactions. mdpi.com

Novel Synthesis Technologies: Continuous flow processes, particularly those utilizing microreactors, offer significant advantages over batch production. tue.nlresearchgate.net These include superior temperature control and a much lower liquid holdup, which inherently increases the safety of the process, especially given the thermally sensitive nature of peroxides. tue.nlchemicalbook.com Continuous processes are also generally more economical than their batch counterparts. tue.nl The use of microreactors allows for precise control over reaction conditions and can intensify the reaction by enabling operation at higher temperatures and with increased interphase contact and mixing. tue.nlrsc.org The development of kinetic models based on data from microreactor studies is valuable for the design and optimization of continuous industrial processes for this compound production. tue.nl

Strategies for Enhanced Reaction Yield and Product Selectivity

The synthesis of this compound (TBPEH), commonly achieved through the Schotten-Baumann procedure, involves a biphasic reaction between 2-ethylhexanoyl chloride (EHCl) and the alkali salt of tert-butyl hydroperoxide (TBHP). chemicalbook.comscispace.comrsc.org A significant challenge in this synthesis is the competing hydrolysis of the acid chloride, which reduces the yield of the desired peroxyester. scispace.comrsc.org Research has identified several key strategies to enhance reaction yield and improve selectivity towards TBPEH.

A primary factor influencing the reaction's success is the choice of base used to deprotonate the TBHP. scispace.comtue.nl While both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, studies conducted in capillary microreactors have demonstrated that KOH is superior for this synthesis. rsc.orgtue.nl The use of KOH accelerates the formation of the peroxyester without significantly affecting the rate of the competing hydrolysis reaction. rsc.orgtue.nl This leads to a marked increase in product selectivity. For instance, at a residence time of 750 seconds in a microreactor, the yield of TBPEH was 30% when using KOH, compared to only 10% with NaOH under similar conditions. tue.nl

Another effective strategy is to increase the interfacial area between the aqueous and organic phases. scispace.comrsc.org Since the reaction is biphasic, the transfer of the deprotonated TBHP from the aqueous phase to the organic phase where it reacts with EHCl is a critical step. chemicalbook.comrsc.org Increasing the interfacial area facilitates this transfer, thereby accelerating the desired peroxyester formation over the hydrolysis of EHCl. scispace.comrsc.org

The most significant enhancement in reaction rate and selectivity is achieved through the use of phase-transfer catalysts (PTCs). rsc.orgtue.nl The addition of a PTC dramatically enhances the peroxyesterification rate, in some cases making it up to 25 times faster, while leaving the hydrolysis rate unchanged. rsc.orgtue.nl Quaternary ammonium salts with long alkyl chains have been identified as particularly effective PTCs for this reaction. rsc.orgtue.nl The increase in reaction rate is proportional to the amount of PTC added. rsc.org

The following table summarizes the comparative yields of this compound when using different bases.

BaseResidence Time (s)TBPEH Yield (%)Source(s)
Sodium Hydroxide (NaOH)75010 tue.nl
Potassium Hydroxide (KOH)75030 tue.nl

Continuous Flow and Microreactor Synthesis Approaches in Organic Peroxide Production

The production of organic peroxides like this compound carries inherent thermal hazard risks, as decomposition reactions can be triggered if the heat of reaction is not managed effectively. researchgate.net Continuous flow and microreactor technologies offer a safer and more efficient alternative to traditional batch processes for synthesizing these energetic materials. researchgate.netgoogle.com

Capillary slug-flow microreactors, in particular, have been successfully employed for the synthesis of TBPEH. scispace.comrsc.org These systems provide superior temperature control due to their high surface-area-to-volume ratio, which allows for rapid heat removal. rsc.org They also offer a well-defined and measurable liquid-liquid interfacial area, which is crucial for studying and optimizing the kinetics of this biphasic reaction. scispace.comrsc.org The aim of these studies has often been to intensify the reaction by enabling the use of higher temperatures and improving interphase contact and mixing, which is difficult to control in large batch reactors. rsc.org

In a continuous loop reactor process, specific flow rates of reactants can be maintained to achieve high purity and yield. For example, one process describes feeding 24.6 kg/h of a 70% TBHP solution, 24.0 kg/h of a 45% potassium hydroxide solution, 17.4 kg/h of water, and 24.0 kg/h of 2-ethylhexanoyl chloride into a loop reactor. chemicalbook.com This continuous process, with controlled cooling, resulted in the production of 31.6 kg/h of this compound with a purity of 99.3% and a yield of 98.5% based on the 2-ethylhexanoyl chloride. chemicalbook.com

The use of microreactors equipped with inserts like orifices can further enhance mixing and reaction efficiency for peroxyester synthesis. researchgate.net This approach represents a significant advancement in process safety and intensification for the production of organic peroxides. researchgate.net

ParameterValueUnitSource(s)
Reactant 1 Flow Rate (70% TBHP solution)24.6 kg/h chemicalbook.com
Reactant 2 Flow Rate (45% KOH solution)24.0 kg/h chemicalbook.com
Reactant 3 Flow Rate (Water)17.4 kg/h chemicalbook.com
Reactant 4 Flow Rate (EHCl)24.0 kg/h chemicalbook.com
Product Output (TBPEH)31.6 kg/h chemicalbook.com
Product Purity99.3% chemicalbook.com
Product Yield (based on EHCl)98.5% chemicalbook.com

Decomposition Mechanisms and Thermal Behavior of Tert Butyl 2 Ethylhexanoate

Thermokinetic Analysis of tert-Butyl 2-ethylhexanoate (B8288628) Decomposition

The study of thermokinetic parameters is crucial for assessing the thermal hazards associated with tert-butyl 2-ethylhexanoate.

Non-Isothermal and Adiabatic Kinetic Studies of Decomposition Events

Non-isothermal and adiabatic calorimetric techniques are employed to investigate the thermal behavior of this compound. researchgate.netresearchgate.net Differential scanning calorimetry (DSC) under non-isothermal conditions reveals that the onset temperature for exothermic decomposition occurs between 66.66 °C and 104.23 °C. doi.org As the heating rate increases, the decomposition region shifts to higher temperatures. researchgate.net

Adiabatic calorimetry, which simulates a worst-case scenario of heat accumulation, provides critical data for thermal safety. researchgate.net Under pseudoadiabatic conditions, the decomposition of a mixture containing this compound resulted in significant temperature and pressure increases. doi.org The self-accelerating decomposition temperature (SADT), the lowest temperature at which a substance in its packaging will undergo self-accelerating decomposition, has been determined to be 35°C. alitapolymer.comyunno.netnih.govnouryon.com

Determination of Apparent Activation Energies and Pre-exponential Factors

The apparent activation energy (Ea) is a key parameter in describing the temperature sensitivity of the decomposition reaction. Various kinetic models, including Kissinger, Flynn-Wall-Ozawa (FWO), and Starink methods, have been used to calculate the Ea from experimental data. doi.orgresearchgate.net

Values for the apparent activation energy of this compound decomposition vary depending on the analytical method and conditions. One source reports an activation energy of 124.9 kJ/mol. alitapolymer.comnouryon.com Another study comparing different calorimetric techniques found Ea values of approximately 50.47 kJ/mol from thermogravimetric (TG) analysis, 98.19 kJ/mol from DSC, and 99.71 kJ/mol from accelerating rate calorimetry (ARC) for a mixture containing the compound. doi.org The lower value from TG analysis may be attributed to the use of an open crucible. doi.org Studies on the decomposition in n-heptane solution reported an activation energy of around 130 kJ mol⁻¹. goettingen-research-online.de

The pre-exponential factor (A), which relates to the frequency of collisions in a reactive orientation, has been reported as 1.54E+14 s⁻¹. nouryon.com

Below is an interactive data table summarizing the kinetic parameters for the decomposition of this compound.

ParameterValueMethod/ConditionsSource
Activation Energy (Ea) 124.9 kJ/molNot specified alitapolymer.comnouryon.com
~130 kJ/molIn n-heptane solution goettingen-research-online.de
98.19 kJ/molDSC (for a mixture) doi.org
99.71 kJ/molARC (for a mixture) doi.org
50.47 kJ/molTG (for a mixture) doi.org
Pre-exponential Factor (A) 1.54E+14 s⁻¹Not specified nouryon.com
Half-Life (t½) 10 hoursat 72°C alitapolymer.comyunno.netnouryon.com
1 hourat 91°C alitapolymer.comyunno.netnouryon.com
0.1 hourat 113°C alitapolymer.comyunno.net

Mechanistic Investigations of Thermal Decomposition Pathways

Understanding the decomposition mechanism involves identifying the resulting products and the reactive intermediates formed during the process.

Identification and Characterization of Gaseous and Liquid Decomposition Products

The thermal decomposition of this compound yields a variety of gaseous and liquid products. researchgate.netyunno.net The primary decomposition products include tert-butanol (B103910), methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide. yunno.net The formation of these products is a result of the initial cleavage of the weak oxygen-oxygen bond in the peroxy ester. researchgate.net

Elucidation of Free Radical Generation and Subsequent Reaction Cascades

The decomposition process is initiated by the homolytic cleavage of the peroxide bond, generating highly reactive free radicals. researchgate.netpurolite.com This initial step produces a tert-butoxy (B1229062) radical and a 2-ethylhexanoyloxy radical. The tert-butoxy radical can undergo further reactions, such as hydrogen abstraction to form tert-butanol or beta-scission to yield acetone (B3395972) and a methyl radical. researchgate.net The 2-ethylhexanoyloxy radical can decarboxylate to form a 2-ethylhexyl radical and carbon dioxide. These generated radicals can then initiate a cascade of further reactions. goettingen-research-online.de

Computational Chemistry Approaches to Decomposition Phenomena

Computational chemistry, particularly Density Functional Theory (DFT), has been utilized to investigate the decomposition of organic peroxides. researchgate.netnih.gov These methods can be used to calculate the activation free energy and enthalpy for each step of the pyrolysis process, providing theoretical support for experimental findings. researchgate.net For instance, DFT calculations at the B3LYP/def2-TZVP level have been shown to be in good agreement with experimental data for similar organic peroxides. researchgate.net Such computational studies help in elucidating the reaction mechanism and predicting the thermal stability of these compounds. researchgate.netnih.gov

Density Functional Theory (DFT) for Activation Energy Profiling and Reaction Pathway Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is an invaluable tool for mapping out the potential energy surface, identifying transition states, and calculating the activation energy required for a reaction to proceed.

For the thermal decomposition of tert-butyl esters, the generally accepted mechanism involves a six-membered cyclic transition state. In this concerted process, the ester's carbonyl oxygen abstracts a hydrogen atom from one of the methyl groups of the tert-butyl moiety, leading to the simultaneous cleavage of the C-O and C-H bonds and the formation of an alkene and a carboxylic acid.

While specific DFT studies on this compound are not extensively available in public literature, the principles of such an analysis can be outlined. A typical DFT study would involve the following steps:

Geometry Optimization: The ground state geometries of the reactant (this compound) and the products (isobutylene and 2-ethylhexanoic acid) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactant and products is performed. This involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the minimum energy reaction path.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactant. This value is a critical parameter for understanding the reaction kinetics.

ParameterDescriptionHypothetical Value (kJ/mol)
E_reactant Energy of optimized this compound-
E_products Sum of energies of optimized isobutylene (B52900) and 2-ethylhexanoic acid-
E_transition_state Energy of the six-membered cyclic transition state-
Ea (Activation Energy) E_transition_state - E_reactant120 - 150
ΔH_reaction Enthalpy of reaction (E_products - E_reactant)50 - 80

Such a DFT analysis would provide a static, time-independent picture of the reaction pathway, offering deep insights into the energetics and the geometric changes that occur during the decomposition of this compound.

Molecular Dynamics Simulations for Understanding Decomposition Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of chemical processes by solving Newton's equations of motion for a system of atoms and molecules. This allows researchers to observe the time evolution of a system and understand the intricate atomic-level motions that govern a chemical reaction.

For the thermal decomposition of this compound, MD simulations, particularly reactive molecular dynamics (RMD) using force fields like ReaxFF, can be employed to simulate the pyrolysis process under various conditions of temperature and pressure. These simulations can reveal:

Decomposition Initiation: The initial bond-breaking events and the formation of radical species, if any, can be observed directly.

Reaction Intermediates: The lifetime and evolution of any transient species or intermediates formed during the reaction can be tracked.

Product Formation: The formation of the final products, isobutylene and 2-ethylhexanoic acid, and their subsequent interactions can be visualized.

Kinetic Parameters: By running simulations at different temperatures, it is possible to derive kinetic parameters such as the rate constant and activation energy, which can then be compared with experimental data and DFT calculations.

A molecular dynamics study would generate vast amounts of data on the positions and velocities of all atoms as a function of time. This data can be analyzed to extract key information, as summarized in the hypothetical table below.

Simulation ParameterDescriptionIllustrative Value/Observation
Simulation Temperature The temperature at which the pyrolysis is simulated.500 K
Simulation Time The total duration of the simulation.1 nanosecond
Initial Decomposition Time The time at which the first decomposition event is observed.150 picoseconds
Primary Decomposition Pathway The dominant sequence of bond-breaking and bond-forming events.Concerted six-membered ring mechanism
Secondary Reactions Any subsequent reactions of the primary products observed at higher temperatures.Potential for further fragmentation of products

By combining the energetic insights from DFT with the dynamic picture from MD simulations, a comprehensive, multi-scale understanding of the thermal decomposition of this compound can be achieved. These computational approaches are essential for predicting the thermal stability of the compound and for optimizing the conditions for its controlled decomposition in industrial applications.

Applications of Tert Butyl 2 Ethylhexanoate in Advanced Materials Science

Role as a Radical Initiator in Polymerization Processes

As a radical initiator, tert-butyl 2-ethylhexanoate (B8288628) thermally decomposes to generate free radicals, which in turn initiate the chain-growth polymerization of various monomers. The efficiency and control exerted by this initiator are crucial in determining the final properties of the resulting polymer.

Kinetics of High-Pressure Ethylene (B1197577) Polymerization in Autoclave and Tubular Reactors

In autoclave reactors , which are large, stirred vessels, the initiator is dispersed within the ethylene monomer. The back-mixing nature of these reactors leads to a broader residence time distribution. This can result in a more complex polymer architecture with a wider range of molecular weights and branching. The kinetics in an autoclave are influenced by the continuous stirring, which aims for a uniform temperature and initiator concentration throughout the reactor.

Tubular reactors , in contrast, are long, continuous tubes with a high length-to-diameter ratio, operating under plug flow conditions. The initiator is typically injected at multiple points along the reactor to sustain the polymerization reaction. This multi-injection strategy allows for better control over the temperature profile and reaction kinetics at different stages of the process. The plug flow nature of tubular reactors generally leads to a narrower residence time distribution compared to autoclaves, which can influence the molecular weight distribution of the resulting polyethylene (B3416737).

The choice of reactor and the specific operating conditions, including the concentration and decomposition rate of tert-butyl 2-ethylhexanoate, are critical in controlling the polymerization rate and the final properties of the LDPE. perodox.com

Initiation of Polymerization for Acrylates, Methacrylates, Styrenic Monomers, and Vinyl Acetate (B1210297)

This compound is an effective initiator for the polymerization of a variety of vinyl monomers, including acrylates, methacrylates, styrenic monomers, and vinyl acetate. perodox.comnouryon.comsuzehg.commade-in-china.com Its decomposition at moderate temperatures makes it suitable for initiating these polymerization reactions under controlled conditions.

The general mechanism involves the thermal decomposition of the peroxide to form a t-butoxy radical and a 2-ethylhexanoyloxy radical. The 2-ethylhexanoyloxy radical can further decarboxylate to form a heptyl radical. These radicals then add to the double bond of the monomer, initiating the polymer chain growth.

The following table summarizes the application of this compound as an initiator for these monomer classes:

Monomer ClassExamplesPolymerization Characteristics
Acrylates Methyl acrylate, Ethyl acrylate, Butyl acrylateUsed in the production of acrylic resins and emulsions.
Methacrylates Methyl methacrylate (B99206) (MMA)Employed in the manufacturing of acrylic glass (PMMA) and other specialty polymers. made-in-china.com
Styrenic Monomers Styrene (B11656)Utilized in the production of polystyrene and various copolymers. perodox.com
Vinyl Acetate Vinyl acetateA key component in the synthesis of polyvinyl acetate (PVA) and its derivatives. made-in-china.com

Impact on Polymerization Reaction Control, Molecular Weight Distribution, and Polymer Microstructure

The choice of initiator has a profound impact on the control of the polymerization reaction and the resulting polymer's molecular weight distribution and microstructure. This compound, with its specific decomposition kinetics, offers a degree of control over these parameters.

Reaction Control: The predictable decomposition rate of this compound at a given temperature allows for a controlled initiation of the polymerization process. This helps in managing the exothermic nature of polymerization and maintaining stable reactor conditions. perodox.com

Molecular Weight Distribution (MWD): The concentration of the initiator directly influences the number of growing polymer chains. A higher initiator concentration generally leads to a higher number of polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration can lead to higher molecular weight polymers. The half-life of the initiator at a specific temperature also plays a crucial role; a faster decomposition rate can lead to a burst of initiation and potentially a broader MWD. In the context of LDPE production, the use of initiators like this compound can result in a broad molecular weight distribution, which is often desirable for certain applications.

Polymer Microstructure: The microstructure of a polymer, including features like branching, is influenced by the reaction conditions and the type of initiator used. In high-pressure ethylene polymerization, the initiator can influence the extent of long-chain branching. The radicals generated from this compound can abstract hydrogen atoms from the polymer backbone, creating new radical sites that can initiate the growth of a long branch. The level of long-chain branching is a critical factor determining the rheological and mechanical properties of LDPE. While the direct and sole impact of this compound on LDPE microstructure is not extensively detailed in available literature, it is understood to contribute to the complex branched structure characteristic of this polymer.

Functionality as a Curing Agent for Thermosetting Resin Systems

Beyond its role as a polymerization initiator, this compound also serves as a crucial curing agent for thermosetting resins, particularly unsaturated polyester (B1180765) resins. In this capacity, it facilitates the cross-linking of polymer chains to form a rigid, three-dimensional network.

Curing Mechanisms in Unsaturated Polyester Resins

Unsaturated polyester resins are typically solutions of an unsaturated polyester in a vinyl monomer, such as styrene. The curing process, or cross-linking, is a free-radical copolymerization reaction between the unsaturated sites in the polyester chain and the styrene monomer. This compound acts as a source of free radicals to initiate this curing process at elevated temperatures. euroresins.comyunno.net

The mechanism involves the thermal decomposition of the peroxide to generate free radicals. These radicals then attack the double bonds of both the unsaturated polyester and the styrene monomer, initiating a chain reaction that propagates through the resin. This leads to the formation of cross-links between the polyester chains via styrenic bridges, transforming the liquid resin into a solid, infusible, and insoluble thermoset material. The curing temperature for unsaturated polyester resins using this compound typically ranges from 70°C to 150°C. yunno.net

Influence on Cured Polymer Networks, Cross-linking Density, and Mechanical Properties

The properties of the final cured polymer network are significantly influenced by the curing agent and the curing conditions. The concentration of this compound directly affects the number of initial radical sites, which in turn influences the cross-linking density of the network. A higher initiator concentration generally leads to a higher cross-linking density, resulting in a more rigid material with enhanced mechanical properties, such as hardness and stiffness.

Research on dual-initiator systems for low-density unsaturated polyester resins has provided some insights into the impact on mechanical properties . In a study utilizing a combination of a low-temperature initiator (methyl ethyl ketone peroxide) and a medium-temperature initiator (tert-butyl peroxy-2-ethylhexanoate), the resulting cured polymer exhibited a high specific compression strength. For instance, a dual-initiator system of MEKP/TBPO resulted in a specific compression strength of 42.08 ± 0.26 MPa·g⁻¹·cm³. nih.gov While this study does not isolate the effect of this compound alone, it demonstrates its contribution to achieving desirable mechanical properties in the cured product.

The degree of cure and the resulting cross-link density also impact other mechanical properties such as tensile strength, flexural modulus, and impact resistance. A well-cured network with an optimal cross-linking density will generally exhibit a good balance of these properties. The choice of curing temperature and the concentration of this compound are therefore critical parameters that need to be carefully controlled to achieve the desired performance in the final thermoset product.

Modulation of Polymer Rheological Properties

The rheological characteristics of a polymer, such as its viscosity and flow behavior in a molten state, are critical determinants of its processability and end-use performance. This compound serves as a key tool for polymer chemists and engineers to precisely control these properties.

Investigation of this compound’s Contribution to Polymer Melt Flow Behavior

This compound, as a free-radical initiator, plays a pivotal role in "controlled-rheology" or "vis-breaking" processes, particularly for polyolefins like polypropylene. sid.irresearchgate.net In these applications, the peroxide is introduced during melt extrusion. Upon thermal decomposition, it generates free radicals that induce chain scission in the polymer backbone. researchgate.net This process effectively reduces the polymer's average molecular weight and narrows the molecular weight distribution. sid.ir

The melt flow behavior of a polymer is intrinsically linked to its molecular weight; a lower molecular weight generally corresponds to a lower melt viscosity and a higher melt flow index (MFI), indicating better flowability. researchgate.net By adjusting the concentration of this compound, manufacturers can tailor the MFI of the final polymer to suit specific processing methods, such as injection molding or fiber extrusion, where high flow rates are required. Studies on similar peroxide-initiated degradation processes show that increasing the initiator concentration significantly decreases the polymer's complex viscosity (η*) and torque, leading to a more Newtonian flow behavior. sid.irresearchgate.net

Table 1: Conceptual Relationship Between Initiator Concentration and Polymer Melt Properties

Initiator ConcentrationAverage Molecular Weight (Mw)Molecular Weight Distribution (MWD)Melt ViscosityMelt Flow Index (MFI)
LowHighBroadHighLow
MediumMediumNarrowMediumMedium
HighLowNarrowerLowHigh

Correlation Between Initiator Characteristics and Resultant Polymer Rheology

The defining characteristic of a polymerization initiator is its decomposition rate, which is typically quantified by its half-life (t½)—the time required for half of the peroxide to decompose at a specific temperature. pergan.com this compound is characterized by its relatively low decomposition temperature, making it a highly reactive or "fast" initiator compared to other peroxyesters. guidechem.com

This high reactivity directly influences the resultant polymer's rheology by governing the kinetics of the polymerization process. A faster rate of radical generation, especially early in the reaction, can lead to the formation of polymers with lower average molecular weight and a different degree of branching. scholarlinkinstitute.org For instance, in the production of ethylene-vinyl acetate (EVA) copolymers, the use of this compound helps to minimize chain branching, which in turn affects the material's adhesive properties and flow behavior. perodox.com The predictable decomposition kinetics of the initiator allows for precise control over the polymer's final architecture, which is the ultimate determinant of its rheological profile. perodox.com

Table 2: Comparative Half-Life Data for Common Peroxide Initiators

Initiator10-hr Half-Life Temp.1-hr Half-Life Temp.1-min Half-Life Temp.
This compound 72°C91°C130°C
tert-Butyl peroxybenzoate104°C125°C167°C
Dibenzoyl Peroxide73°C92°C131°C
Dicumyl Peroxide117°C137°C179°C

Note: Data compiled from various sources for illustrative comparison. pergan.comnouryon.com

Contributions to Sustainable Manufacturing and Advanced Composite Materials

Beyond property modulation, this compound is instrumental in developing more efficient and environmentally responsible manufacturing processes and in the fabrication of high-performance composite materials.

Development of Efficient and Environmentally Considerate Polymerization Systems

A more significant environmental benefit stems from its decomposition chemistry. The free radicals generated by this compound are benzene-free. guidechem.comperodox.com This is a crucial advantage over initiators like benzoyl peroxide, as it eliminates the risk of incorporating benzene, a known carcinogen, into the polymer matrix. This characteristic ensures higher purity and safety in the final product, making it suitable for sensitive applications such as food-grade packaging and medical acrylic resins. perodox.com Furthermore, ongoing research is exploring the use of this initiator for the polymerization of bio-acrylates, paving the way for the production of more sustainable, bio-based plastics. perodox.com

Role in Enhancing Performance and Processing of Advanced Composite Materials

In the field of advanced materials, this compound is a preferred initiator for the curing of unsaturated polyester (UP) resins, which form the matrix for many fiber-reinforced composites. made-in-china.comalitapolymer.com It is particularly effective for Hot Press Moulding techniques such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC), which are used to produce components for the automotive and electronics industries. perodox.commade-in-china.com

The high reactivity of this compound enables rapid curing cycles at temperatures between 120°C and 160°C. perodox.com This accelerated processing significantly increases manufacturing throughput. Its effectiveness is further enhanced when used in combination with a cobalt accelerator, a system that can reduce the gel time of the resin by up to 40%. perodox.com It is also employed in dual-initiator systems, where it is paired with other peroxides to optimize the curing profile across different temperature ranges, leading to a more complete cross-linking of the resin. nih.gov This improved cure results in composite materials with enhanced mechanical properties, such as higher specific compressive strength. nih.gov

Table 3: Application of this compound in Composite Curing

ApplicationTypical Temperature RangeKey Advantage
SMC/BMC Curing120 - 160°CRapid cure cycle, high throughput
Pultrusion & Filament Winding60°C and higher (with accelerator)Acts as a "kicker" for fast initiation
Dual-Initiator SystemsMedium-Temperature Range (70-130°C)Optimizes cure degree and enhances mechanical strength

Advanced Analytical Characterization of Tert Butyl 2 Ethylhexanoate

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is fundamental in elucidating the molecular structure of tert-Butyl 2-ethylhexanoate (B8288628) and monitoring its chemical transformations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of the synthesis of tert-Butyl 2-ethylhexanoate and for analyzing its decomposition products. During its synthesis from tert-butyl hydroperoxide and 2-ethylhexanoyl chloride, FT-IR can track the progress of the reaction. This is achieved by monitoring the disappearance of the characteristic vibrational bands of the reactants, such as the O-H stretch of the hydroperoxide and the C=O stretch of the acyl chloride, and the simultaneous appearance of the distinctive ester carbonyl (C=O) and C-O stretching bands of the product.

Furthermore, when coupled with thermogravimetric analysis (TG-FTIR), this technique is instrumental in identifying the gaseous products evolved during the thermal decomposition of the peroxide, providing insights into the pyrolysis mechanism. FT-IR spectroscopy helps in optimizing reaction conditions to maximize the conversion of starting materials into the desired ester product and to minimize waste, aligning with the principles of green chemistry.

Table 1: Key FT-IR Vibrational Frequencies for Monitoring the Synthesis of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Role in Monitoring
Ester C=OStretch1700-1750Appearance indicates product formation
Ester C-OStretch1000-1300Appearance confirms ester linkage
Alkyl C-HStretch2850-3000Present in reactants and product
Acyl Chloride C=OStretch~1800Disappearance indicates reactant consumption
Hydroperoxide O-HStretch3200-3600Disappearance indicates reactant consumption

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the large tert-butyl group produces a sharp and intense singlet, a characteristic feature that can be used as an NMR probe. The protons of the 2-ethylhexanoate moiety would exhibit more complex splitting patterns (e.g., triplets for terminal methyl groups, multiplets for methylene (B1212753) and methine protons) at distinct chemical shifts, confirming the connectivity of the alkyl chains.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, and the various carbons of the 2-ethylhexyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
tert-Butyl-C(CH₃)₃~1.2-1.5 (singlet, 9H)~27-29 (3C)
tert-Butyl-C(CH₃)₃-~80-82 (1C)
Ester-C=O-~175-177 (1C)
2-ethylhexyl-CH-Multiplet~45-47 (1C)
2-ethylhexyl-CH₂- (ethyl)Multiplet~25-27 (1C)
2-ethylhexyl-CH₃ (ethyl)Triplet~11-13 (1C)
2-ethylhexyl-(CH₂)₃-Multiplets~22-32 (3C)
2-ethylhexyl-CH₃ (butyl)Triplet~14-16 (1C)

Chromatographic Methods for Purity Assessment and Product Analysis

Chromatographic techniques are essential for separating this compound from impurities and byproducts, allowing for accurate purity assessment and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of this compound and identifying volatile byproducts from its synthesis or decomposition. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio (m/z).

This method allows for the identification of trace impurities and decomposition products such as tert-butanol (B103910), acetone (B3395972), and various hydrocarbons. The mass spectrum of this compound itself serves as a chemical fingerprint for its identification.

Table 3: Characteristic Mass Spectrometry Peaks for this compound

m/z ValueInterpretation
57[C(CH₃)₃]⁺ fragment (tert-butyl cation), often the base peak
143[CH₃(CH₂)₃CH(C₂H₅)CO]⁺ fragment (2-ethylhexanoyl cation)
200Molecular Ion [M]⁺ (C₁₂H₂₄O₂)

Note: Data derived from typical fragmentation patterns of similar esters and peroxide compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Organic Peroxide Content

For the quantitative analysis of thermally sensitive compounds like this compound, High-Performance Liquid Chromatography (HPLC) is often the preferred method over GC. The high temperatures used in GC can cause the peroxide to decompose, leading to inaccurate measurements.

A common HPLC method involves a reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is detected using a UV detector. This technique allows for the precise and accurate determination of the organic peroxide content in a sample, avoiding the issue of thermal degradation during analysis. It is a reliable method for quality control in the production of this compound.

Calorimetric Methods for Thermal Stability and Reaction Energetics

Calorimetric methods are critical for evaluating the thermal hazards associated with organic peroxides, which are known for their thermal instability. Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to study the thermal decomposition of this compound.

These analyses provide crucial safety parameters by measuring the heat flow associated with the decomposition of the compound as a function of temperature. Key data obtained include the onset temperature of decomposition (T₀), the temperature at the peak of the exothermic event (Tₚ), and the total heat of decomposition (ΔH). This information is vital for defining safe handling, storage, and transportation conditions, such as the Self-Accelerating Decomposition Temperature (SADT). Studies have shown that the thermal instability of this compound is a significant concern, and calorimetric data helps in mitigating the risks of a thermal runaway reaction.

Table 4: Thermal Decomposition Data for a Similar Organic Peroxide (TBPTMH) from DSC Analysis

ParameterValueUnitSignificance
Onset Temperature (T₀)118.31°CTemperature at which exothermic decomposition begins.
Peak Temperature (Tₚ)150.38°CTemperature of the maximum decomposition rate.
Heat of Decomposition (ΔH)687.42J/gTotal energy released during decomposition.

Note: This data is for tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), a structurally similar organic peroxide, and is presented for illustrative purposes to show the type of data obtained from calorimetric studies.

Differential Scanning Calorimetry (DSC) for Thermokinetic Studies and Exothermic Property Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key safety parameters. For this compound, DSC is employed to study its exothermic decomposition and to calculate essential thermokinetic parameters.

Non-isothermal DSC experiments, conducted at various heating rates, reveal the exothermic onset temperature (T₀), peak temperature (Tₚ), and the total heat of decomposition (ΔH_d). As the heating rate increases, both the onset and peak temperatures tend to shift to higher values. This data is crucial for assessing the thermal hazard of the substance. The heat of decomposition for this compound has been determined to be substantial, indicating a significant potential for thermal runaway if decomposition is initiated.

By applying kinetic analysis methods, such as the Kissinger-Akahira-Sunose (KAS) method, to the DSC data, the apparent activation energy (Eₐ) of the decomposition reaction can be calculated. The activation energy is a critical parameter that quantifies the energy barrier for the chemical reaction to occur. Studies have determined the activation energy for this compound, providing insights into its thermal stability.

Interactive Table:

Note: The values presented are approximate and can vary based on experimental conditions such as heating rate and sample purity.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition Analysis and Thermal Behavior

Accelerating Rate Calorimetry (ARC) is an advanced technique used to simulate a worst-case thermal runaway scenario under adiabatic conditions, where no heat is exchanged with the surroundings. This analysis provides crucial data for assessing the thermal hazards of reactive chemicals like this compound.

In an ARC experiment, a sample is heated in a "heat-wait-search" mode. Once an exothermic reaction is detected, the calorimeter switches to an adiabatic mode, matching the temperature of the surroundings to the sample's temperature. This allows for the precise measurement of the self-heating rate as a function of temperature and pressure generation during decomposition.

Key parameters obtained from ARC analysis include the onset temperature of self-accelerating decomposition, the time to maximum rate under adiabatic conditions (TMRₐd), and the self-accelerating decomposition temperature (SADT). TMRₐd is the time required for a substance to reach its maximum decomposition rate from the onset temperature under adiabatic conditions and is a critical indicator of thermal stability. The SADT is the lowest temperature at which a substance in its commercial packaging can undergo self-accelerating decomposition, a vital parameter for ensuring safe storage and transport. For this compound, the activation energy under adiabatic conditions has been calculated as 156.16 kJ mol⁻¹. Based on ARC data, the SADT has been determined, indicating that the ambient temperature during storage and transportation should be maintained below 51.83 °C.

Interactive Table:

Note: SADT and TMRₐd values are dependent on package size and heat transfer characteristics.

Thermogravimetric Analysis (TGA) for Mass Loss Profiles and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information on the thermal stability and decomposition characteristics of materials. For this compound, TGA is used to obtain mass loss profiles, which help in understanding the different stages of its decomposition.

The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to more clearly identify the temperatures at which the most significant decomposition events occur.

While TGA itself does not identify the decomposition products, it is often coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (TG-FTIR) and Gas Chromatography/Mass Spectrometry (GC/MS) to analyze the gaseous products evolved during decomposition. This combined approach allows for the elucidation of the decomposition pathways. Studies combining these techniques have identified the major volatile products formed during the pyrolysis of this compound. The primary decomposition step involves the cleavage of the weak oxygen-oxygen bond in the peroxide group. Subsequent reactions of the resulting free radicals lead to the formation of various stable end products. Acetone has been identified as a main decomposition product for several tert-butyl organic peroxides.

Interactive Table:

Note: The distribution of decomposition products can be influenced by factors such as temperature, pressure, and the presence of other substances.

Environmental Research on Tert Butyl 2 Ethylhexanoate

Biodegradation Pathways and Mechanisms in Aquatic Environments

The biodegradation of tert-butyl 2-ethylhexanoate (B8288628) in aquatic environments is anticipated to begin with the enzymatic hydrolysis of the ester bond. This initial step is a common pathway for the breakdown of ester compounds by aquatic microorganisms. This hydrolysis would cleave the molecule into two primary degradation products: tert-butanol (B103910) and 2-ethylhexanoic acid.

tert-Butanol : As a tertiary alcohol, tert-butanol is generally more resistant to biodegradation than primary or secondary alcohols. However, some microorganisms are capable of degrading it, often through an initial hydroxylation reaction. Studies on the biodegradation of the fuel oxygenate methyl tert-butyl ether (MTBE) have shown that its degradation product, tert-butyl alcohol (TBA), can be mineralized to carbon dioxide under aerobic conditions. calpoly.eduepa.gov The process can be slow and may require the presence of specific microbial populations. epa.gov

2-Ethylhexanoic Acid (2-EHA) : This branched-chain carboxylic acid is a known metabolite from the degradation of various industrial compounds, including certain plasticizers. nih.govsludgenews.org Studies have indicated that 2-EHA is biodegradable in both soil and aquatic systems under aerobic and anaerobic conditions. atamanchemicals.com However, it can also exhibit some resistance to rapid degradation and has been observed to persist in some environments. nih.gov The biodegradation of 2-EHA can proceed through pathways involving oxidation, leading to the formation of smaller organic acids that can then enter central metabolic pathways. It is important to note that while the parent plasticizers may not show acute toxicity, metabolites like 2-ethylhexanoic acid have been shown to exhibit toxicity to aquatic organisms such as Daphnia and rainbow trout. nih.gov

Assessment of Environmental Persistence and Mobility in Relevant Compartments

The environmental persistence and mobility of tert-butyl 2-ethylhexanoate are governed by its physical and chemical properties, as well as its susceptibility to degradation. While specific experimental data for this compound is scarce, estimations can be made based on its structure and data from related compounds.

Mobility: The mobility of an organic compound in the environment, particularly its tendency to move between water, soil, and air, can be inferred from properties like its octanol-water partition coefficient (log Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc).

PropertyValueImplication
log Kow 4.79Suggests a high potential for bioaccumulation in aquatic organisms and strong adsorption to soil and sediment.
Koc 3.511Indicates low to moderate mobility in soil, suggesting it would tend to bind to soil particles rather than leach into groundwater.

These values are for the related compound tert-butyl 2-ethylperoxyhexanoate and should be considered indicative for this compound. chemos.de

Based on these indicative values, this compound would be expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. This would limit its mobility in aquatic systems and reduce the likelihood of groundwater contamination through leaching. However, its degradation products, tert-butanol and 2-ethylhexanoic acid, have different mobility characteristics. Tert-butanol is highly mobile in soil and water, while 2-ethylhexanoic acid has moderate water solubility. nih.gov Therefore, the environmental distribution of these breakdown products could be wider than that of the parent compound.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of tert-Butyl 2-ethylhexanoate in synthetic workflows?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing tert-butyl groups at δ 1.2–1.4 ppm and ethylhexanoate protons at δ 0.8–2.3 ppm) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl stretches (~1740 cm⁻¹) . For quantitative purity, use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .

Q. How should researchers design experiments to mitigate hazards during the synthesis of this compound?

  • Methodological Answer : Prioritize phase-transfer catalysis (PTC) methods to reduce reaction temperatures and avoid hazardous intermediates like peroxides . Use inert atmospheres (N₂/Ar) to prevent oxidation. Reference safety protocols for handling tert-butyl derivatives, including PPE (nitrile gloves, face shields) and fume hoods, as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported reaction yields for this compound synthesis via Schotten–Baumann conditions?

  • Methodological Answer : Apply pseudo-first-order kinetics to isolate variables (e.g., tert-butyl hydroperoxide concentration, phase-transfer catalyst efficiency). Use Arrhenius plots to identify activation energy discrepancies between studies. For example, reports a rate constant (kk) of 1.2×1031.2 \times 10^{-3} L/mol·s at 25°C for tert-Butyl peroxy-2-ethylhexanoate (TBPEH), which may differ due to solvent polarity or catalyst choice (e.g., 18-crown-6 vs. 15-crown-5) . Validate models using computational tools (Reaxys/PubChem reaction databases) to predict optimal conditions .

Q. What strategies are recommended for analyzing decomposition pathways of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with GC-MS to track volatile decomposition products (e.g., 2-ethylhexanoic acid, tert-butanol). Compare with thermal degradation data from thermogravimetric analysis (TGA) to identify temperature-sensitive bonds. Note that Safety Data Sheets for analogous compounds (e.g., Aluminum 2-ethylhexanoate) highlight incompatibility with strong oxidizers, suggesting similar risks for tert-Butyl derivatives .

Q. How can researchers address discrepancies in spectroscopic data for this compound across different solvent systems?

  • Methodological Answer : Perform solvent-dependent NMR studies to assess shifts in proton environments. For example, tert-butyl group splitting in CDCl₃ vs. DMSO-d₆ may arise from hydrogen bonding. Use density functional theory (DFT) simulations to correlate observed shifts with solvent polarity parameters (e.g., dielectric constant) . Cross-reference with PubChem’s computed spectral data for validation .

Data Presentation and Validation

Q. What statistical methods are appropriate for validating reproducibility in this compound synthesis?

  • Methodological Answer : Apply analysis of variance (ANOVA) to batch yield data (n5n \geq 5) to identify outliers. For purity assays, use Grubbs’ test to exclude anomalous HPLC results. Report confidence intervals (95% CI) for kinetic parameters (e.g., k±0.15×103k \pm 0.15 \times 10^{-3} L/mol·s) .

Safety and Compliance

Q. How should exposure controls be implemented for this compound in laboratory settings?

  • Methodological Answer : Adopt NIOSH/EN 166 standards for PPE, including chemical-resistant gloves (e.g., Viton®) and full-face respirators if airborne concentrations exceed 1 mg/m³. Install local exhaust ventilation near reaction setups. Reference protocols for CERIUM(III) 2-ethylhexanoate, which mandates spill containment and neutralization with inert adsorbents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.